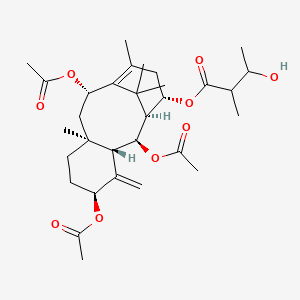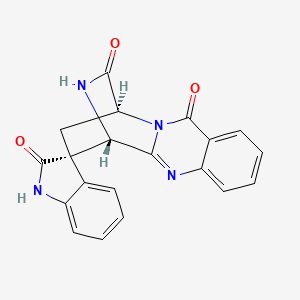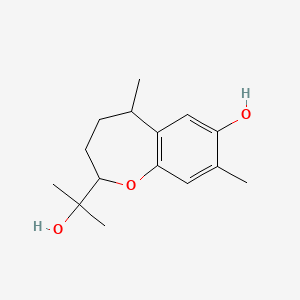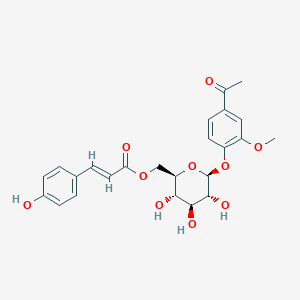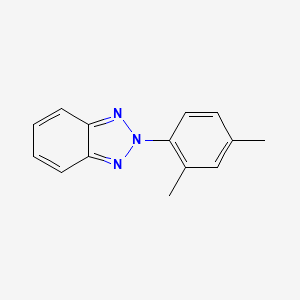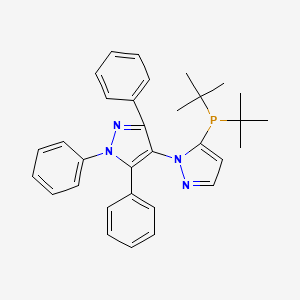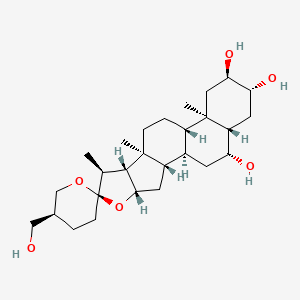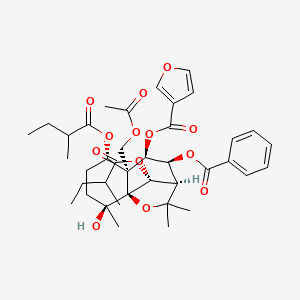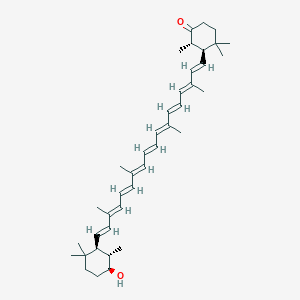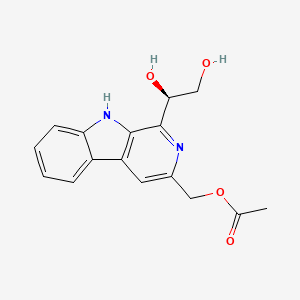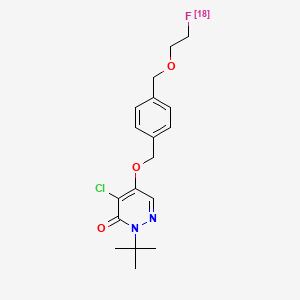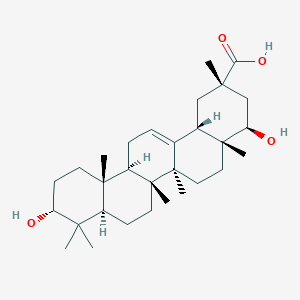
3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3 typically involves the extraction from natural sources such as Maytenus royleanus cufodontis . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in scientific research rather than large-scale industrial applications. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrOthis compound).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBrthis compound) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols.
Applications De Recherche Scientifique
3 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Due to its anti-cancer properties, it is being investigated for potential therapeutic applications.
Industry: While not widely used in industry, its biological activities make it a candidate for further research in pharmaceutical development.
Mécanisme D'action
The mechanism of action of 3 involves its interaction with cellular pathways that regulate cell proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival.
Comparaison Avec Des Composés Similaires
Oleanolic Acid: Another triterpenoid with similar anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and anti-cancer activities.
Betulinic Acid: Exhibits anti-cancer and anti-HIV properties.
Uniqueness: 3 is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit the proliferation of multiple cancer cell lines at relatively low concentrations highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C30H48O4 |
|---|---|
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(2S,4R,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23+,26-,27+,28-,29+,30+/m0/s1 |
Clé InChI |
JTBGJQZJEYVBJZ-OSIPASOBSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Synonymes |
3,22-dihydroxyolean-12-en-29-oic acid triptotriterpenic acid A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)
